molecular formula C10H19BO3 B3005995 (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester CAS No. 1008752-03-1

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester

Cat. No.: B3005995
CAS No.: 1008752-03-1
M. Wt: 198.07
InChI Key: VNNHUQAJHVXMJC-SOFGYWHQSA-N
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Description

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is a boronic acid derivative protected by the pinacol ester group. Its structure features a Z-configured double bond, a hydroxyl group at the 4-position of the butenyl chain, and a pinacol (1,2-diol) moiety stabilizing the boronic acid via esterification. This compound is of interest in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, due to the stereochemical and electronic influence of its substituents.

Properties

IUPAC Name

(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h6,12H,7H2,1-5H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNHUQAJHVXMJC-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C/CO)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester typically involves the reaction of (Z)-4-hydroxy-2-buten-2-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in the development of enzyme inhibitors and other therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its ability to form stable boron-carbon bonds makes it useful in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes and other proteins, making it useful in the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Boronic Acid Pinacol Esters

Compound Substituents Key Functional Groups Configuration
(Z)-(4-Hydroxy-2-buten-2-yl)boronic ester Z-2-butenyl, 4-OH Hydroxyl, pinacol ester Z
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic ester () Z-2-butenyl, 4-ethoxycarbonyl Ester, pinacol ester Z
4-Hydroxy-3-methoxyphenylboronic ester () 3-MeO, 4-OH (aromatic) Methoxy, hydroxyl, pinacol ester -
α-Substituted allyl pinacol esters () α-alkyl/aryl, allyl chain Allyl, pinacol ester E/Z
  • Electronic Effects: The hydroxyl group in (Z)-(4-Hydroxy-2-buten-2-yl)boronic ester enhances polarity and may increase Lewis acidity of the boron center compared to non-hydroxylated analogs (e.g., 4-ethoxycarbonyl derivative in ). This could accelerate transesterification or hydrolysis under acidic conditions .
Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields and Selectivities

Substrate (Boronic Ester) Reaction Type Yield (%) E/Z Selectivity Notes
(Z)-(4-Hydroxy-2-buten-2-yl)boronic ester Suzuki–Miyaura coupling N/A N/A Likely moderate yield due to steric hindrance
Styryl pinacol boronic ester () Suzuki–Miyaura coupling 80 98:2 E/Z High yield with E-selectivity
4-Chlorophenyl pinacol ester () Suzuki–Miyaura coupling 30 99:1 E/Z Low yield due to oligomerization
α-Substituted allyl esters () Allylboration of aldehydes >80 >20:1 anti-Z Enhanced selectivity via borinic ester intermediates
  • The hydroxyl group in (Z)-(4-Hydroxy-2-buten-2-yl)boronic ester may lead to side reactions (e.g., oxidation or self-condensation) under basic conditions, unlike electron-withdrawing substituents (e.g., 4-ethoxycarbonyl) that stabilize the boron center .
  • Steric hindrance from the Z-configuration could necessitate higher catalyst loadings or elevated temperatures for effective cross-coupling, similar to mesityl-derived boronic esters () .
Hydrolysis and Stability

Table 3: Hydrolysis Rates of Boronic Esters

Compound Hydrolysis Conditions Half-Life (t₁/₂) Notes
(Z)-(4-Hydroxy-2-buten-2-yl)boronic ester 0.1% formic acid (LC/MS) Minutes Rapid hydrolysis to boronic acid
Pinacol-protected MBG analog () H₂O₂ (pH 7.4) t₁/₂ ≈ 2.9 M⁻¹s⁻¹ Slower than boronic acid derivatives
Azo-benzene boronic ester (E)-2 () Acetonitrile–water (1:1) Hours E/Z isomerization affects kinetics
  • The hydroxyl group likely accelerates hydrolysis compared to non-hydroxylated esters (e.g., 4-ethoxycarbonyl), as seen in related systems where electron-donating groups increase boronic acid lability .
Spectroscopic Characterization
  • ¹H NMR : Pinacol methyl protons appear as a singlet at δ ~1.35–1.38, consistent across analogs (). The Z-configured double bond in (Z)-(4-Hydroxy-2-buten-2-yl)boronic ester would show coupling constants (J) < 10 Hz, distinct from E-isomers (J > 12 Hz) .
  • ¹³C NMR : Boronic ester carbons resonate at δ ~84 (B-O) and δ ~24 (pinacol CH₃), as observed in structurally related compounds ().

Biological Activity

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester (CAS No. 1008752-03-1) is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and reactivity. This article reviews its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Structure and Properties

This compound belongs to the class of boronic acid pinacol esters, characterized by the presence of a boron atom bonded to a carbon chain with a double bond, along with a hydroxyl group. The molecular formula is C10H19BO3C_{10}H_{19}BO_3, and it exhibits distinct stereochemical properties due to its (Z)-configuration, which enhances its reactivity in various chemical reactions.

The biological activity of this compound primarily arises from its ability to form stable complexes with biomolecules. The boronic ester group can interact with hydroxyl and amino groups in proteins and enzymes, leading to the formation of stable adducts that can inhibit enzymatic activity. This interaction is particularly relevant for serine proteases, which are crucial in many biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by forming covalent bonds with active site residues.
  • Complex Formation : It can form stable complexes with biomolecules, altering their function and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have potential as anticancer agents by inhibiting specific cancer-related enzymes.
  • Antiviral Activity : The compound's ability to inhibit certain proteases has led to investigations into its potential use against viral infections.
  • Enzyme Inhibition : It has been shown to inhibit serine proteases, which play roles in various physiological processes including blood coagulation and immune responses.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme inhibitor (serine proteases)
2-Buten-2-ylboronic acid pinacol esterAnticancer activity
Phenylboronic Acid Pinacol EsterAntiviral properties

Case Studies

  • Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer progression. The study utilized kinetic assays to measure enzyme activity before and after treatment with the compound, showing significant reductions in activity at micromolar concentrations.
  • Potential Antiviral Applications : Another investigation explored the compound's effects on viral proteases. Results indicated that the compound could reduce viral replication in vitro, suggesting a pathway for further development as an antiviral agent.

Future Directions

The unique properties of this compound open avenues for further research:

  • Development of Therapeutics : Its potential as an enzyme inhibitor makes it a candidate for drug development targeting diseases associated with dysregulated protease activity.
  • Synthetic Applications : Its role in Suzuki-Miyaura coupling reactions highlights its utility in synthesizing complex organic molecules, including pharmaceuticals.

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